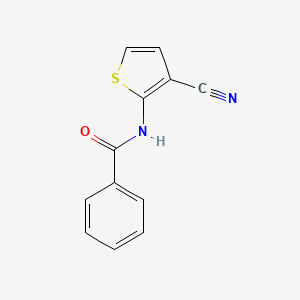

N-(3-cyanothiophen-2-yl)benzamide

描述

N-(3-cyanothiophen-2-yl)benzamide: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a benzamide group attached to a thiophene ring, which is further substituted with a cyano group at the 3-position.

作用机制

Target of Action

Similar benzamide analogues have been reported to act as allosteric activators of human glucokinase (gk), a key enzyme in glucose metabolism .

Result of Action

If this compound acts similarly to other benzamide analogues, it may enhance glucose metabolism at the cellular level by increasing the activity of gk .

生化分析

Biochemical Properties

It has been found that the compound interacts with DNA bases such as guanine, thymine, adenine, and cytosine . The nature of these interactions was examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .

Cellular Effects

Preliminary studies suggest that it exhibits significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3-cyanothiophene-2-amine with benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions: N-(3-cyanothiophen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

科学研究应用

N-(3-cyanothiophen-2-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as antifungal and antibacterial activities.

Industry: Utilized in the development of new materials and chemical processes.

相似化合物的比较

- N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide

- N-(3-cyanothiophen-2-yl)-4-(isopropylthio)benzamide

- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide

Comparison: N-(3-cyanothiophen-2-yl)benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the benzamide group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

N-(3-Cyanothiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by various studies and findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group and a benzamide moiety. This structural configuration is believed to contribute to its biological activities through various mechanisms of action.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. Notably:

- Antibacterial Activity : A study highlighted that compounds related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentration (MIC) values as low as 25 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : The antifungal potential was also assessed, with certain derivatives demonstrating effective inhibition against Candida albicans. The activity was comparable to established antifungal agents, indicating the compound's broad-spectrum antimicrobial potential .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| This compound | 25 | Antibacterial |

| Derivative II10 | 12.5 | Antifungal |

Anticancer Properties

Research has also delved into the anticancer properties of this compound. The compound appears to inhibit specific enzymes involved in cell proliferation, suggesting potential as an anticancer agent:

- Mechanism of Action : The compound may bind to enzymes or receptors that modulate cellular functions, leading to reduced cancer cell viability . Ongoing studies are exploring its efficacy in various cancer models.

Enzyme Inhibition Studies

Recent investigations have focused on the compound's ability to inhibit key enzymes related to metabolic diseases:

- α-Glucosidase Inhibition : A derivative based on the N-(3-cyanothiophen-2-yl) framework showed potent α-glucosidase inhibitory activity (IC50 = 2.11 μM), significantly outperforming established inhibitors like Acarbose (IC50 = 327 μM). This positions it as a promising candidate for managing type 2 diabetes .

Case Studies and Research Findings

- Study on Antioxidant Activity : A derivative of N-(3-cyanothiophen-2-yl) showed notable antioxidant properties, with inhibition percentages comparable to ascorbic acid. This suggests potential health benefits beyond antimicrobial and anticancer activities .

- Molecular Docking Studies : Molecular docking analyses have been employed to understand the binding interactions of the compound with target enzymes, providing insights into its selectivity and mechanism of action .

属性

IUPAC Name |

N-(3-cyanothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXFBYOJMQUYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305699 | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55654-17-6 | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。